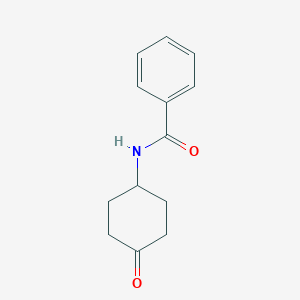

4-Benzamido-cyclohexanone

Description

BenchChem offers high-quality 4-Benzamido-cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzamido-cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-oxocyclohexyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNHGSPGFVCBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73204-06-5 | |

| Record name | Benzamide, 4-(4-oxocyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4-Benzamido-cyclohexanone chemical properties and structure

An In-Depth Technical Guide to 4-Benzamido-cyclohexanone: A Privileged Scaffold for Synthesis and Drug Discovery

Introduction

Within the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to serve as versatile ligands for diverse biological targets. The 4-arylcyclohexanone scaffold has emerged as one such privileged structure, forming the core of molecules with demonstrated anticancer, anti-inflammatory, and antimicrobial properties[1]. 4-Benzamido-cyclohexanone, also known by its IUPAC name N-(4-oxocyclohexyl)benzamide, is a key representative of this class. It combines the rigid, conformationally defined cyclohexanone ring with a benzamide moiety, providing a unique combination of hydrogen bonding capabilities, aromatic interactions, and a reactive ketone handle for further chemical modification.

This technical guide offers a comprehensive overview of 4-Benzamido-cyclohexanone, designed for researchers, medicinal chemists, and drug development professionals. It delves into the molecule's structural characteristics, physicochemical properties, synthetic pathways, and spectroscopic signature. Furthermore, it explores the compound's chemical reactivity and highlights its significance as a pivotal intermediate in the synthesis of complex pharmaceutical agents.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structure of 4-Benzamido-cyclohexanone consists of a central cyclohexanone ring with a benzamide group attached to the fourth carbon atom relative to the carbonyl group.

-

Systematic IUPAC Name: N-(4-oxocyclohexyl)benzamide

-

Conformational Analysis: The cyclohexanone ring predominantly adopts a chair conformation to minimize torsional and angular strain. Due to the significant steric bulk of the benzamido substituent, it overwhelmingly favors the equatorial position to avoid 1,3-diaxial interactions, which would destabilize an axial conformation. This conformational preference is a critical determinant of the molecule's three-dimensional shape and its potential interactions with biological macromolecules.

Physicochemical Data

The fundamental properties of 4-Benzamido-cyclohexanone are summarized below. While experimental data for properties like melting point and solubility are not widely reported in publicly available literature, the key molecular identifiers are well-established.

| Property | Value | Reference(s) |

| CAS Number | 13942-05-7 | [2][3] |

| Molecular Formula | C₁₃H₁₅NO₂ | [3] |

| Molecular Weight | 217.27 g/mol | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| SMILES | O=C1CCC(NC(=O)C2=CC=CC=C2)CC1 | |

| InChIKey | UYRVEXBEJPLJTF-UHFFFAOYSA-N |

Synthesis and Purification

The most direct and efficient synthesis of 4-Benzamido-cyclohexanone is achieved through the selective oxidation of its alcohol precursor, 4-Benzamido-cyclohexanol. This transformation requires an oxidant that can convert a secondary alcohol to a ketone without affecting the robust amide functionality.

Primary Synthetic Pathway: TEMPO-Mediated Oxidation

A mild and highly selective method for this conversion utilizes the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (household bleach)[4][5].

Mechanism Rationale: The active oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by the primary oxidant (e.g., NaOCl). This species selectively oxidizes the alcohol to a ketone in a catalytic cycle. The presence of sodium bromide (NaBr) often accelerates the reaction by facilitating the oxidation of TEMPO[6]. The reaction is typically run in a biphasic system (e.g., dichloromethane/water) to facilitate product extraction and separation[6].

Representative Experimental Protocol

This protocol is a representative example based on established procedures for TEMPO-mediated oxidations and should be adapted and optimized as necessary.[4][5][6]

-

Setup: To a round-bottom flask charged with 4-Benzamido-cyclohexanol (1.0 equiv) dissolved in dichloromethane (DCM, approx. 0.2 M), add an aqueous solution of sodium bicarbonate (e.g., 5% w/v).

-

Catalyst Addition: Add catalytic amounts of TEMPO (approx. 0.01 equiv) and potassium bromide (KBr, approx. 0.1 equiv).

-

Oxidation: Cool the vigorously stirred biphasic mixture to 0°C in an ice bath. Add an aqueous solution of sodium hypochlorite (e.g., 10-15% available chlorine, 1.2 equiv) dropwise, maintaining the temperature below 5°C.

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess oxidant. Separate the organic layer, and extract the aqueous layer with additional DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-Benzamido-cyclohexanone.

Spectroscopic Characterization

Structural confirmation and purity assessment of 4-Benzamido-cyclohexanone rely on standard spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | ~8.5-8.8 ppm (d, 1H): Amide N-H proton. ~7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the carbonyl. ~7.4-7.6 ppm (m, 3H): Remaining aromatic protons. ~4.1-4.4 ppm (m, 1H): C4-H proton (axial), deshielded by the amide group. ~2.2-2.6 ppm (m, 4H): Protons alpha to the ketone (C2-H, C6-H). ~1.8-2.2 ppm (m, 4H): Protons beta to the ketone (C3-H, C5-H). |

| ¹³C NMR | ~210 ppm: Ketone carbonyl carbon (C1). ~167 ppm: Amide carbonyl carbon. ~134 ppm: Aromatic quaternary carbon. ~132 ppm: Aromatic C-H para to the amide link. ~128 ppm: Aromatic C-H meta to the amide link. ~127 ppm: Aromatic C-H ortho to the amide link. ~48 ppm: C4 carbon attached to nitrogen. ~41 ppm: C2 and C6 carbons (alpha to ketone). ~33 ppm: C3 and C5 carbons (beta to ketone). |

| IR (Infrared) | ~3300 cm⁻¹: N-H stretch (amide). ~3060 cm⁻¹: Aromatic C-H stretch. ~1715 cm⁻¹: C=O stretch (cyclohexanone ketone). ~1640 cm⁻¹: C=O stretch (Amide I band). ~1540 cm⁻¹: N-H bend (Amide II band). |

| Mass Spec. (MS) | m/z 217 (M⁺): Molecular ion. m/z 122: Fragment corresponding to [C₆H₅CONH₃]⁺. m/z 105: Fragment corresponding to the benzoyl cation [C₆H₅CO]⁺. m/z 77: Fragment corresponding to the phenyl cation [C₆H₅]⁺. |

Chemical Reactivity and Stability

The bifunctional nature of 4-Benzamido-cyclohexanone provides two distinct sites for chemical modification, making it a versatile synthetic building block.

-

Reactivity of the Ketone: The carbonyl group is susceptible to a wide range of nucleophilic additions and related transformations. It can be:

-

Reduced back to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Undergo reductive amination to introduce a second nitrogen-containing substituent.

-

Act as an electrophile in aldol and Wittig reactions to form new carbon-carbon bonds at the alpha-position or convert the carbonyl to an alkene, respectively[7].

-

-

Reactivity of the Amide: The benzamide group is chemically robust. Hydrolysis of the amide bond requires harsh conditions (strong acid or base and high temperatures), ensuring its stability through most synthetic transformations targeting the ketone.

-

Stability and Storage: The compound is expected to be a stable solid under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Applications in Research and Drug Development

The primary value of 4-Benzamido-cyclohexanone lies in its role as a strategic intermediate for the synthesis of more complex, high-value molecules, particularly active pharmaceutical ingredients (APIs).

Key Intermediate in Pramipexole Synthesis

Pramipexole is a dopamine agonist used to treat Parkinson's disease and restless legs syndrome[8]. Several patented synthetic routes to Pramipexole and related structures rely on a 4-amino-cyclohexanone derivative as a key precursor[4][9][10]. In these pathways, the amino group is first protected (e.g., as a benzamide or other amide), followed by oxidation of the cyclohexanol to the required cyclohexanone. 4-Benzamido-cyclohexanone is precisely this intermediate. The ketone is then typically brominated at the alpha-position and subsequently cyclized with thiourea to construct the core thiazole ring of the final drug product[8][10].

Scaffold for Novel Therapeutics

Beyond its use in established drug syntheses, the 4-arylcyclohexanone core is a fertile ground for new drug discovery[1]. The structure allows for systematic modification:

-

The Aromatic Ring: Can be substituted to modulate electronic properties, lipophilicity, and interactions with aromatic-binding pockets in target proteins.

-

The Amide Linker: Provides a rigid vector and hydrogen bond donor/acceptor sites. The linker can be varied to alter spacing and geometry.

-

The Cyclohexanone Ring: Can be derivatized at the ketone or alpha-positions to explore new chemical space or attach linkers for probes or conjugates.

Given the known anticancer and anti-inflammatory activities of related cyclohexanone derivatives, 4-Benzamido-cyclohexanone and its analogues represent promising candidates for screening libraries aimed at discovering novel kinase inhibitors, enzyme modulators, or receptor antagonists[1][11].

Conclusion

4-Benzamido-cyclohexanone is more than a simple organic molecule; it is a strategically important building block with significant potential in synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity, and role as a key intermediate in pharmaceutical manufacturing underscore its value. The proven track record of the 4-arylcyclohexanone scaffold in biologically active compounds suggests that 4-Benzamido-cyclohexanone itself, along with its future derivatives, will continue to be a subject of interest for researchers and drug developers aiming to create the next generation of therapeutics.

References

-

PubChem. 4-(Cyclohexanecarbonylamino)benzamide. National Library of Medicine. Available at: [Link]

-

Gandavadi, D., et al. (2019). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. Royal Society of Chemistry. Available at: [Link]

-

Tojo, G., & Fernández, M. (2006). TEMPO-Mediated Oxidations. In Oxidation of Alcohols to Aldehydes and Ketones. Springer. Available at: [Link]

-

de Boer, G. J., et al. (2021). Oxidation in Flow Using an Ionic Immobilized TEMPO Catalyst on an Ion Exchange Resin. MDPI. Available at: [Link]

-

Chemical Synthesis Database. (2025). N-(4-oxocyclooctyl)benzamide. Available at: [Link]

-

ResearchGate. FT–IR benzamide (1). Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Copper-catalysed aerobic oxidation of alcohols. ChemComm. Available at: [Link]

-

PubChem. N-(1-methyl-4-oxocyclohexyl)benzamide. National Library of Medicine. Available at: [Link]

- Google Patents. (2012). CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone.

- Google Patents. (2012). EP2125761B1 - Novel process for synthesis of pramipexole and its pharmaceutically acceptable salts.

-

MDPI. (2014). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

-

New Drug Approvals. (2015). Pramipexole. Available at: [Link]

-

Biological Magnetic Resonance Bank. bmse000405 Cyclohexanone. University of Wisconsin-Madison. Available at: [Link]

-

Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Available at: [Link]

-

PeerJ. (2024). Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. Available at: [Link]

-

National Institutes of Health. (2014). Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects. PMC. Available at: [Link]

-

ResearchGate. (2015). Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. Available at: [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

-

Google Patents. (2008). EP 2125761 B1 - NOVEL PROCESS FOR SYNTHESIS OF PRAMIPEXOLE AND ITS PHARMACEUTICALLY ACCEPTABLE SALTS. Available at: [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

National Institutes of Health. (2007). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC. Available at: [Link]

-

Chem-Impex. 4-(Benzylamino)cyclohexanone. Available at: [Link]

-

Wikipedia. Cyclohexanone. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Available at: [Link]

-

Patsnap. Synthetic method of pramipexole impurity B. Eureka. Available at: [Link]

-

MDPI. (2022). A Review on Medicinally Important Heterocyclic Compounds. Available at: [Link]

-

National Institutes of Health. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. Available at: [Link]

-

Solubility of Things. Cyclohexanone. Available at: [Link]

-

Ottokemi. Benzamide, 98% 55-21-0 India. Available at: [Link]

-

ChemEurope.com. Cyclohexanone. Available at: [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available at: [Link]

-

ResearchGate. IR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). Available at: [Link]

-

National Institute of Standards and Technology. Benzamide - NIST WebBook. Available at: [Link]

-

National Institute of Standards and Technology. Cyclohexanone - NIST WebBook. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 13942-05-7|4-Benzamido-cyclohexanone|BLD Pharm [bldpharm.com]

- 3. N-(4-oxocyclohexyl)benzamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents [patents.google.com]

- 5. TEMPO [organic-chemistry.org]

- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 7. Cyclohexanone - Wikipedia [en.wikipedia.org]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. EP2125761B1 - Novel process for synthesis of pramipexole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ukm.my [ukm.my]

An In-depth Technical Guide to 4-Benzamido-cyclohexanone for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Benzamido-cyclohexanone, a versatile chemical intermediate. Grounded in established scientific principles, this guide details the compound's core properties, synthesis, and potential applications, offering insights relevant to medicinal chemistry and materials science.

Core Compound Identification and Properties

4-Benzamido-cyclohexanone, also known by its systematic name N-(4-oxocyclohexyl)benzamide, is a bifunctional organic molecule featuring a cyclohexanone ring and a benzamide group. This unique structure makes it a valuable building block in organic synthesis.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

| Property | Value | Source |

| CAS Number | 13942-05-7 | [1] |

| Molecular Formula | C₁₃H₁₅NO₂ | [1] |

| Molecular Weight | 217.27 g/mol | [1][2] |

| Synonyms | N-(4-oxocyclohexyl)benzamide | [2] |

The presence of both a ketone and an amide functional group within the same molecule dictates its chemical reactivity and potential applications. The cyclohexanone moiety can undergo nucleophilic addition reactions, while the amide group offers sites for hydrogen bonding and potential hydrolysis or modification.

Synthesis and Methodologies

The synthesis of 4-Benzamido-cyclohexanone is a critical aspect for its application in further research. A common and logical synthetic route involves the amidation of a suitable cyclohexylamine precursor. A generalized, logical workflow for its synthesis is presented below.

Conceptual Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway, starting from a commercially available precursor like 4-aminocyclohexanol. This multi-step process highlights key chemical transformations essential for yielding the target compound.

Caption: A logical multi-step synthesis workflow for 4-Benzamido-cyclohexanone.

Experimental Protocol: Benzoylation of 4-Aminocyclohexanone

This protocol outlines the final step of the synthesis, the benzoylation of the amine. This procedure is based on the well-established Schotten-Baumann reaction conditions, which are robust and widely used for acylating amines.

Materials:

-

4-Aminocyclohexanone hydrochloride

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve 4-aminocyclohexanone hydrochloride in water and cool the solution in an ice bath to 0-5 °C.

-

Basification: Slowly add a solution of NaOH to neutralize the hydrochloride and deprotonate the amine. Maintain the temperature below 10 °C.

-

Acylation: While vigorously stirring, add benzoyl chloride dropwise to the cooled solution. Concurrently, add another equivalent of NaOH solution to neutralize the HCl byproduct generated during the reaction.

-

Reaction Monitoring: Allow the reaction to stir for 1-2 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure 4-Benzamido-cyclohexanone.

Trustworthiness Note: This protocol includes a neutralization step for the starting material and the reaction byproduct, ensuring the reaction proceeds efficiently. The extractive workup and washing steps are designed to remove unreacted starting materials and inorganic salts, leading to a purer final product.

Applications in Research and Development

The bifunctional nature of 4-Benzamido-cyclohexanone makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.

-

Scaffold for Novel Therapeutics: The cyclohexanone ring can serve as a rigid scaffold to which various functional groups can be attached. The ketone can be further derivatized through reactions like reductive amination, Wittig reactions, or aldol condensations to build molecular complexity.

-

Probing Molecular Interactions: The amide group is a key hydrogen bond donor and acceptor. This feature is crucial for designing molecules that can interact with biological targets such as enzymes and receptors.

-

Precursor for Heterocyclic Systems: The ketone functionality allows for the construction of various heterocyclic ring systems, which are prevalent in many approved drugs.

Recent studies have explored the use of cyclohexanone as a target analyte for developing advanced sensors, which could have implications for detecting byproducts of certain explosives.[3] While this research does not directly use 4-Benzamido-cyclohexanone, it highlights the importance of the cyclohexanone core in chemical detection and interaction studies.[3]

Safety and Handling

As with all chemical reagents, 4-Benzamido-cyclohexanone should be handled in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. Disposal of the compound and any contaminated materials must be done in accordance with local, state, and federal regulations.

References

-

BLD Pharm, 13942-05-7 | 4-Benzamido-cyclohexanone.

-

Sigma-Aldrich, 4-Benzamido-cyclohexanone.

-

PubChem, Cyclohexanone.

-

ACS Omega, Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding.

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Benzamido-cyclohexanone from 4-Aminocyclohexanol

Abstract

This technical guide provides a detailed, two-step synthetic pathway for the preparation of 4-benzamido-cyclohexanone, a valuable intermediate in medicinal chemistry and materials science. The synthesis commences with the N-benzoylation of 4-aminocyclohexanol via a robust Schotten-Baumann reaction, followed by the selective oxidation of the secondary alcohol to the corresponding ketone. This document offers an in-depth exploration of the underlying chemical principles, provides field-proven, step-by-step experimental protocols, and discusses the rationale behind procedural choices to ensure reproducibility and high yield. Methodologies for purification and characterization of the intermediate and final product are also presented. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented procedure for this synthesis.

Introduction: Strategic Overview

The synthesis of 4-benzamido-cyclohexanone from 4-aminocyclohexanol is a foundational transformation in organic chemistry, combining two cornerstone reactions: amide formation and alcohol oxidation. The target molecule serves as a versatile scaffold in the development of pharmacologically active agents and functional materials. The strategic disconnection of 4-benzamido-cyclohexanone reveals a straightforward two-step sequence, beginning with the protection of the nucleophilic amine as a stable benzamide, which is then followed by the oxidation of the hydroxyl group.

This approach is chemically logical and efficient for two primary reasons:

-

Amine Protection: The primary amine of 4-aminocyclohexanol is highly nucleophilic and would interfere with the subsequent oxidation step, potentially leading to undesired side reactions. Converting it to a less reactive amide group (benzamide) effectively protects it.

-

Reaction Selectivity: The chosen reactions—Schotten-Baumann for amidation and a mild oxidation for the alcohol—are highly selective and high-yielding, minimizing the formation of complex byproducts and simplifying purification.

The overall synthetic workflow is depicted below.

Figure 1: Overall two-step synthesis workflow.

Part I: Synthesis of 4-Benzamidocyclohexanol via Schotten-Baumann Reaction

Mechanistic Principle: The "Why"

The first step involves the formation of an amide bond between 4-aminocyclohexanol and benzoyl chloride. This transformation is executed under Schotten-Baumann conditions, a classic and highly effective method for acylating amines or alcohols.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][3]

The key principles are:

-

Nucleophilic Attack: The nitrogen atom of the amine group in 4-aminocyclohexanol, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon of benzoyl chloride.[2][4]

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.[1][5]

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[2]

-

Acid Neutralization: The reaction generates hydrochloric acid (HCl) as a byproduct. An aqueous base, typically sodium hydroxide (NaOH), is used to neutralize the HCl.[1][2] This is critical, as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The biphasic system (e.g., dichloromethane and water) is advantageous because the starting materials and product reside primarily in the organic phase, while the base and the HCl byproduct are in the aqueous phase, minimizing hydrolysis of the benzoyl chloride.[1][4]

Figure 2: Mechanism of the Schotten-Baumann reaction.

Experimental Protocol: The "How"

Reagents & Materials:

-

trans-4-Aminocyclohexanol

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, separatory funnel, magnetic stirrer, ice bath

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 4-aminocyclohexanol (1.0 eq) in a 1:1 mixture of DCM and deionized water. Begin vigorous stirring to create an emulsion. Place the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Base Addition: Slowly add a 2 M aqueous solution of NaOH (2.5 eq) to the flask.

-

Acylation: While maintaining vigorous stirring and low temperature, add benzoyl chloride (1.1 eq) dropwise via a syringe over 15-20 minutes. A white precipitate (the product) should form.

-

Reaction: Allow the reaction to stir in the ice bath for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2 hours.

-

Workup - Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Workup - Extraction: Extract the aqueous layer twice with fresh DCM to recover any dissolved product.

-

Workup - Washing: Combine all organic layers and wash sequentially with 1 M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution (to remove unreacted benzoyl chloride), and finally with brine (to reduce the amount of water in the organic layer).

-

Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude 4-benzamidocyclohexanol as a white solid.

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| trans-4-Aminocyclohexanol | 115.17 | 1.0 | User-defined |

| Benzoyl Chloride | 140.57 | 1.1 | Calculated |

| Sodium Hydroxide | 40.00 | 2.5 | Calculated |

| Product (Theoretical) | 219.29 | - | Calculated |

Part II: Synthesis of 4-Benzamido-cyclohexanone via Oxidation

Mechanistic Principle: The "Why"

The second step is the oxidation of the secondary alcohol in 4-benzamidocyclohexanol to a ketone. The choice of oxidant is critical to avoid over-oxidation or reaction with the amide group. Two excellent choices for this transformation are Dess-Martin Periodinane (DMP) and Pyridinium Chlorochromate (PCC).

-

Dess-Martin Periodinane (DMP): This is a hypervalent iodine reagent that offers a very mild and selective oxidation.[6][7] The reaction is typically fast, proceeds at room temperature, and avoids the use of toxic heavy metals like chromium.[6] The byproducts are water-soluble, simplifying the workup.[7] The mechanism involves the formation of an intermediate periodinane ester, followed by an intramolecular proton transfer and elimination to give the ketone.[8]

-

Pyridinium Chlorochromate (PCC): PCC is a milder version of chromic acid-based oxidants.[9][10] It reliably oxidizes secondary alcohols to ketones without affecting the amide group.[11][12] The reaction is typically performed in an anhydrous solvent like DCM. A drawback is the generation of a tarry chromium byproduct and the toxicity of chromium reagents.[9][11]

For this guide, we will detail the Dess-Martin Periodinane protocol due to its operational simplicity, mild conditions, and environmentally friendlier profile.

Figure 3: Simplified mechanism of Dess-Martin oxidation.

Experimental Protocol: The "How" (Dess-Martin Oxidation)

Reagents & Materials:

-

4-Benzamidocyclohexanol (from Part I)

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-benzamidocyclohexanol (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

-

Oxidant Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion. The mixture may become slightly cloudy.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear. This step neutralizes acetic acid byproduct and reduces excess DMP.[6]

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with diethyl ether.

-

Workup - Washing: Combine the organic layers and wash with saturated NaHCO₃, followed by brine.

-

Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 4-benzamido-cyclohexanone can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield a pure white solid.

Quantitative Data and Characterization

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 4-Benzamidocyclohexanol | 219.29 | 1.0 | User-defined |

| Dess-Martin Periodinane | 424.14 | 1.2 | Calculated |

| Product (Theoretical) | 217.27 | - | Calculated |

Expected Spectroscopic Data:

-

IR Spectroscopy: Appearance of a strong carbonyl (C=O) stretch for the ketone around 1715 cm⁻¹. The amide C=O stretch will remain around 1630-1650 cm⁻¹, and the N-H stretch around 3300 cm⁻¹.[13]

-

¹H NMR: Disappearance of the proton signal corresponding to the alcohol's carbinol (CH-OH). Protons alpha to the new ketone will be deshielded and appear further downfield.[13]

-

¹³C NMR: Appearance of a ketone carbonyl carbon signal in the range of 200-220 ppm.[13][14]

Conclusion

This guide outlines a reliable and efficient two-step synthesis for 4-benzamido-cyclohexanone. The procedure leverages a classic Schotten-Baumann reaction for the initial amidation, followed by a mild and selective Dess-Martin oxidation. The detailed protocols and mechanistic explanations provide the necessary framework for researchers to successfully replicate this synthesis. The choice of reagents and procedures prioritizes yield, selectivity, and operational safety, making it suitable for both academic and industrial laboratory settings.

References

-

Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156. Available at: [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available at: [Link]

-

Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Available at: [Link]

-

Ashenhurst, J. (2023). Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Oxidation of secondary alcohols to ketones using PCC. Available at: [Link]

-

Ashenhurst, J. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Available at: [Link]

-

The Organic Chemistry Tutor. (2020). Dess-Martin Oxidation Mechanism, Alcohol To Ketone | Organic Chemistry. YouTube. Available at: [Link]

-

The Organic Chemistry Tutor. (2020). PCC Oxidation Mechanism, Alcohol To Ketone | Organic Chemistry. YouTube. Available at: [Link]

-

Chad's Prep. (2021). 12.8 Oxidation of Alcohols by Chromic Acid and PCC | Organic Chemistry. YouTube. Available at: [Link]

-

Chem Key. (2025). Dess-Martin-Periodinane oxidation. YouTube. Available at: [Link]

-

Wipf Group. (2007). Alcohol Oxidations. University of Pittsburgh. Available at: [Link]

- CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone. Google Patents.

- CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone. Google Patents.

-

ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available at: [Link]

- US3933916A - Purification of cyclohexanone. Google Patents.

-

Biological Magnetic Resonance Bank. (n.d.). Cyclohexanone at BMRB. Available at: [Link]

- US3251753A - Process for the purification of cyclohexanone. Google Patents.

-

National Institute of Standards and Technology. (n.d.). Cyclohexanone. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. testbook.com [testbook.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 7. Dess-Martin Oxidation [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. bmse000405 Cyclohexanone at BMRB [bmrb.io]

Potential biological activity of 4-Benzamido-cyclohexanone

An In-Depth Technical Guide to the Potential Biological Activity of 4-Benzamido-cyclohexanone

Abstract

This technical guide provides a comprehensive framework for investigating the potential biological activities of 4-Benzamido-cyclohexanone. While direct studies on this specific molecule are limited, its structure combines two pharmacologically significant scaffolds: a cyclohexanone ring and a benzamide moiety. Derivatives of both parent structures are known to exhibit a wide range of biological effects, including antimicrobial, anticancer, and enzyme-inhibitory activities.[1][2][3] This document synthesizes existing knowledge on related compounds to hypothesize potential therapeutic applications for 4-Benzamido-cyclohexanone. Furthermore, it outlines detailed experimental workflows, including in vitro assays and in silico modeling, to systematically screen for and validate these potential activities. This guide is intended for researchers in medicinal chemistry and drug development, offering a structured approach to evaluating novel chemical entities.

Introduction: The Rationale for Investigation

In the landscape of drug discovery, the exploration of novel chemical structures with therapeutic potential is paramount. The compound 4-Benzamido-cyclohexanone presents an intriguing subject for investigation, as it is a hybrid of two well-established pharmacophores.

-

The Cyclohexanone Core: The cyclohexanone ring is a versatile scaffold found in numerous biologically active compounds. Its derivatives have been reported to possess a wide spectrum of activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antimalarial properties.[1][2] The conformational flexibility of the cyclohexane ring allows it to adapt to the binding sites of various biological targets.

-

The Benzamide Moiety: Benzamide derivatives are a cornerstone of modern pharmacology, with applications as antiemetics, antipsychotics, and antiarrhythmics. More recently, they have gained attention for their potential as anticancer and antimicrobial agents.[3] The amide linkage is a key structural feature in many peptides and proteins, allowing for hydrogen bonding interactions with biological receptors.

The conjugation of these two scaffolds in 4-Benzamido-cyclohexanone suggests the potential for synergistic or novel biological activities. This guide provides the scientific rationale and methodological framework for exploring this potential.

Physicochemical Properties and Synthesis Overview

A key intermediate in the synthesis of various pharmaceutical agents, 4-Benzamido-cyclohexanone can be prepared through the oxidation of the corresponding alcohol, 4-Benzamido-cyclohexanol.[4] This precursor is readily accessible, for instance, by the hydrogenation of 4-acetylaminophenol (paracetamol) followed by amide exchange.[4] The oxidation step itself can be achieved using various reagents, with modern methods favoring milder, more environmentally friendly conditions.[4][5]

Key Physicochemical Parameters (Predicted):

-

Molecular Formula: C₁₃H₁₅NO₂

-

Molecular Weight: 217.26 g/mol

-

LogP: A key indicator of lipophilicity and membrane permeability.

-

Hydrogen Bond Donors/Acceptors: The amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), while the ketone provides another acceptor, suggesting potential for strong receptor interactions.

Review of Biological Activities of Related Scaffolds

Cyclohexanone Derivatives

The cyclohexanone moiety is a privileged scaffold in medicinal chemistry. Research has demonstrated its significance in a variety of therapeutic areas:

-

Anticancer Activity: Numerous studies have highlighted the antiproliferative effects of cyclohexanone derivatives against various cancer cell lines, including breast, ovarian, and lung cancer.[6][7] The mechanism often involves the inhibition of critical cell signaling pathways or the induction of apoptosis.

-

Antimicrobial and Antifungal Activity: Functionally substituted cyclohexanone derivatives have been investigated as potential antimicrobial agents to combat rising drug resistance.[8][9][10] Some have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[1][11][12]

-

Enzyme Inhibition: The cyclohexanone ring can serve as a core structure for designing enzyme inhibitors. For example, derivatives have been developed as inhibitors of acetylcholinesterase, a target in Alzheimer's disease treatment, and serine proteases like plasmin, which is involved in tumor metastasis.[2][13]

Benzamide Derivatives

The benzamide group is equally important in pharmacologically active molecules.

-

Antitubercular and Antibacterial Activity: Certain benzamide derivatives have shown promising activity against Mycobacterium tuberculosis and other bacterial strains.[3]

-

Adenosine Receptor Antagonism: Benzamide moieties linked to other heterocyclic systems have been identified as potent and selective adenosine receptor ligands, which have applications in various CNS disorders.[3]

Hypothesized Biological Activities of 4-Benzamido-cyclohexanone

Based on the evidence from related structures, we can postulate several potential biological activities for 4-Benzamido-cyclohexanone that warrant experimental investigation:

-

Anticancer Activity: The combination of a cyclohexanone core, known for cytotoxicity, and a benzamide tail, which can interact with various receptors, makes this a prime candidate for anticancer screening. Potential targets could include protein kinases or other enzymes involved in cell proliferation.

-

Antimicrobial Activity: Given the known antibacterial properties of both parent scaffolds, 4-Benzamido-cyclohexanone should be evaluated against a panel of pathogenic bacteria and fungi.[3][12]

-

Enzyme Inhibition: The structure suggests potential for inhibition of enzymes such as cyclooxygenases (COX-1/COX-2) or lipoxygenases (5-LOX), which are involved in inflammation, or kinases, which are common cancer targets.[2]

Proposed Experimental Workflows for Activity Screening

To systematically evaluate the therapeutic potential of 4-Benzamido-cyclohexanone, a multi-tiered screening approach is recommended.

Workflow Visualization

The following diagram outlines the proposed workflow for the comprehensive biological evaluation of 4-Benzamido-cyclohexanone.

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Molecular Docking

In silico molecular docking can predict the binding affinity and orientation of 4-Benzamido-cyclohexanone at the active site of a potential protein target (e.g., RAF kinase, COX-2). This computational approach helps prioritize experimental validation and can guide the synthesis of more potent analogues, forming a crucial part of the structure-activity relationship (SAR) study.

Conclusion and Future Directions

4-Benzamido-cyclohexanone is a synthetically accessible molecule that combines two pharmacologically relevant scaffolds. Based on extensive literature on related compounds, it stands as a promising candidate for anticancer and antimicrobial drug discovery programs. [1][3][7]The experimental and computational workflows detailed in this guide provide a robust framework for its initial evaluation. Positive results from this screening cascade would justify further investigation into its mechanism of action, in vivo efficacy, and toxicological profile, paving the way for the development of a new class of therapeutic agents.

References

-

Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Mammadova, I. M. (n.d.). derivatives of the cyclohexene series and their biological activity. Processes of Petrochemistry and Oil Refining. Retrieved January 14, 2026, from [Link]

-

The synthesis of series 6 from 4-hydroxycyclohexanone and aromatic... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. (2022). MDPI. Retrieved January 14, 2026, from [Link]

- Preparation method for 4-substituted acylamino cyclohexanone. (2012). Google Patents.

-

Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. (2019). PubMed. Retrieved January 14, 2026, from [Link]

-

Synthesis and antimicrobial activity of cyclohexanone derivatives. (2024). N/A. Retrieved January 14, 2026, from [Link]

-

Benzamide compounds with biological activities (4ae4k). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2022). MDPI. Retrieved January 14, 2026, from [Link]

-

Antimicrobial Activities of an Oxygenated Cyclohexanone Derivative Isolated From Amphirosellinia Nigrospora JS-1675 Against Various Plant Pathogenic Bacteria and Fungi. (2021). PubMed. Retrieved January 14, 2026, from [Link]

-

cyclohexane and its functionally substituted derivatives. (n.d.). CABI Digital Library. Retrieved January 14, 2026, from [Link]

- Synthesis method of 4-substituted cyclohexanone. (2021). Google Patents.

-

Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. (2018). MDPI. Retrieved January 14, 2026, from [Link]

-

Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (2022). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

-

General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. (2008). PMC - NIH. Retrieved January 14, 2026, from [Link]

-

A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin. (2005). PubMed. Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents [patents.google.com]

- 5. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]

- 9. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Benzamidocyclohexanone: A Linchpin Intermediate in Modern Drug Synthesis

Abstract: The cyclohexanone moiety is a foundational scaffold in medicinal chemistry, prized for its conformational flexibility and synthetic versatility.[1][2] Among its derivatives, 4-benzamidocyclohexanone has emerged as a particularly crucial intermediate, serving as a key building block in the synthesis of a range of complex pharmaceutical agents. This technical guide provides an in-depth exploration of 4-benzamidocyclohexanone, detailing its synthesis, chemical properties, and critical applications in drug development. We will examine the underlying chemical principles that make this intermediate so valuable and provide detailed, field-tested protocols for its preparation and subsequent elaboration. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this vital synthetic component.

Introduction: The Strategic Importance of the Cyclohexanone Core

The cyclic structure and reactive ketone group of cyclohexanone make it an invaluable precursor in the multi-step synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its derivatives are integral to molecules designed to treat a wide array of conditions, including inflammatory diseases and pain.[1] The ability to functionalize the cyclohexanone ring allows chemists to construct complex molecular architectures necessary for therapeutic efficacy.[1] 4-Benzamidocyclohexanone, in particular, offers a strategic advantage by incorporating a protected amine functionality (the benzamido group) at the 4-position. This pre-installed, stable amide group allows for selective transformations at the ketone or other positions of the cyclohexane ring while preserving the nitrogen atom for later-stage modifications, a common requirement in the synthesis of complex drug molecules.

Synthesis of 4-Benzamidocyclohexanone: A Tale of Two Reactions

The synthesis of 4-benzamidocyclohexanone is a well-established process that hinges on two fundamental organic reactions: the formation of a precursor, 4-aminocyclohexanone, and its subsequent acylation. The quality of the starting materials and the precise control of reaction conditions are paramount to achieving high yields and purity, which are critical for pharmaceutical applications.[1]

Precursor Synthesis: 4-Aminocyclohexanone

The journey to 4-benzamidocyclohexanone begins with the synthesis of its immediate precursor, 4-aminocyclohexanone. This is typically achieved via the reductive amination of 1,4-cyclohexanedione or by the oxidation of 4-aminocyclohexanol.

Reductive Amination of 1,4-Cyclohexanedione:

Reductive amination is a powerful method for forming amines from carbonyl compounds.[3] In this one-pot reaction, 1,4-cyclohexanedione reacts with an ammonia source in the presence of a reducing agent to form the desired 4-aminocyclohexanone.[4]

Caption: Schotten-Baumann synthesis of 4-benzamidocyclohexanone.

Detailed Experimental Protocol: Synthesis of 4-Benzamidocyclohexanone

Materials:

-

4-Aminocyclohexanone hydrochloride (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH), 2M aqueous solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend 4-aminocyclohexanone hydrochloride in DCM.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the 2M NaOH solution with vigorous stirring until the starting material dissolves and the solution becomes basic (pH > 10).

-

Add benzoyl chloride dropwise to the stirred solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield 4-benzamidocyclohexanone as a white solid.

Self-Validation: The progress of the reaction should be monitored to ensure the complete consumption of the starting amine. The final product's identity and purity should be confirmed using analytical techniques such as NMR, FT-IR, and LC-MS. [5]

| Technique | Expected Result for 4-Benzamidocyclohexanone |

|---|---|

| ¹H NMR | Signals corresponding to the cyclohexanone ring protons and the aromatic protons of the benzoyl group. A broad singlet for the amide N-H proton. |

| ¹³C NMR | A signal for the ketone carbonyl carbon (~208-212 ppm), an amide carbonyl carbon (~167 ppm), and signals for the aliphatic and aromatic carbons. |

| FT-IR | Characteristic absorptions for the ketone C=O stretch (~1715 cm⁻¹), amide C=O stretch (~1635 cm⁻¹), and N-H stretch (~3300 cm⁻¹). |

| LC-MS | A single major peak with the expected mass-to-charge ratio for the protonated molecule [M+H]⁺. |

Applications in Drug Synthesis: A Case Study Approach

The utility of 4-benzamidocyclohexanone is best illustrated through its application in the synthesis of complex pharmaceutical agents. Its bifunctional nature—a reactive ketone and a stable amide—allows for sequential and controlled modifications.

Role in the Synthesis of Neuraminidase Inhibitors

One of the most notable applications of cyclohexanone derivatives is in the synthesis of antiviral drugs like oseltamivir (Tamiflu). [6][7]While the commercial synthesis of oseltamivir starts from shikimic acid, numerous alternative syntheses have been developed, some of which utilize cyclohexanone-based intermediates. [6][7][8]The core structure of oseltamivir is a functionalized cyclohexene ring. The synthesis of such structures often involves the stereocontrolled introduction of multiple functional groups. 4-Benzamidocyclohexanone can serve as a precursor to introduce the required amino and acetamido functionalities found in oseltamivir and its analogues. [7]

Precursor to Anticancer and Anti-inflammatory Agents

Derivatives of cyclohexanone have been investigated for their potential as anticancer and anti-inflammatory agents. [9][10]The benzamido group in 4-benzamidocyclohexanone can be part of a pharmacophore that interacts with biological targets. The ketone can be further elaborated, for example, through Knoevenagel condensation or aldol reactions, to build more complex molecular scaffolds with potential therapeutic activity. [9]The ability to readily modify the cyclohexanone ring makes this intermediate a valuable tool for generating compound libraries for screening in drug discovery programs. [11]

Causality in Experimental Design: Why These Choices Matter

Choice of Protecting Group: The benzoyl group is chosen for its stability under a wide range of reaction conditions. It is more robust than simpler acyl groups and can withstand both mildly acidic and basic conditions, allowing for selective reactions elsewhere in the molecule. Its removal, if necessary, can be achieved under more forcing hydrolytic conditions.

Schotten-Baumann Conditions: The use of a biphasic system is a key element of the Schotten-Baumann reaction's success. [12]It allows for the rapid neutralization of the HCl byproduct in the aqueous phase, preventing it from reacting with the starting amine, which would render it non-nucleophilic. This ensures high conversion rates and simplifies the workup procedure.

Purification by Recrystallization: Recrystallization is an effective and scalable method for purifying solid organic compounds. For an intermediate like 4-benzamidocyclohexanone, which is typically a crystalline solid, this method is ideal for removing minor impurities and achieving the high degree of purity required for subsequent steps in a pharmaceutical synthesis.

Conclusion and Future Outlook

4-Benzamidocyclohexanone stands as a testament to the enduring importance of well-designed intermediates in the synthesis of complex organic molecules. Its straightforward and robust synthesis, combined with its versatile chemical handles, makes it a valuable asset in the medicinal chemist's toolbox. As drug discovery continues to demand molecules of increasing complexity, the strategic use of pivotal intermediates like 4-benzamidocyclohexanone will remain a cornerstone of efficient and scalable synthetic routes. Future research may focus on developing even more sustainable and efficient catalytic methods for its synthesis and exploring its application in the construction of novel therapeutic agents targeting a wider range of diseases.

References

- Cyclohexanone in Pharmaceutical Synthesis: A Key Intermediate. (n.d.).

- 4-Amino-cyclohexanone HCl - ChemBK. (2024, April 9).

- Schotten–Baumann reaction - Grokipedia. (n.d.).

- The Role of Cyclohexanone in Pharmaceutical Synthesis and Industry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- cis-4-Aminocyclohexanol hydrochloride synthesis - ChemicalBook. (n.d.).

- Oseltamivir total synthesis - Wikipedia. (n.d.).

- 1,3‐Cyclohexanone derivatives as anticancer agents. (n.d.). ResearchGate.

- Jiang, D., et al. (2023, December 1). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. ResearchGate.

- CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents. (n.d.).

- Schotten Baumann Reaction - BYJU'S. (2019, November 17).

- Oseltamivir Synthesis for Chemists | PDF | Organic Compounds | Chemical Reactions. (n.d.).

- Reductive amination - Wikipedia. (n.d.).

- Oseltamivir total synthesis - Grokipedia. (2026, January 8).

- Sumathi, T., et al. (2025, April). Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. Journal of Molecular Structure, 1338(14), 142285.

- One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (n.d.). ResearchGate.

- Schotten–Baumann reaction - Wikipedia. (n.d.).

- CAS 675112-40-0 | 4-Aminocyclohexanone hydrochloride - Synblock. (n.d.).

- Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.).

- Chemistry Schotten Baumann Reaction - SATHEE. (n.d.).

- Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor - IISTE.org. (n.d.).

- Synthesis of (-)-Oseltamivir. (2025, August 7). ResearchGate.

- trans-4-Aminocyclohexanol 97 50910-54-8 - Sigma-Aldrich. (n.d.).

- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (n.d.). MDPI.

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).

- CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents. (n.d.).

- Application of 4-Bromocyclohexanone in Medicinal Chemistry: Detailed Application Notes and Protocols - Benchchem. (n.d.).

- CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents. (n.d.).

- Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity - Reaction Chemistry & Engineering (RSC Publishing). (n.d.).

- Reductive Amination | Synthesis of Amines - YouTube. (2025, February 17).

- Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (n.d.).

- The Synthesis and Biological Activity of Amidrazone Derivatives Obtained in Reaction with cis-1,2,3,6-Tetrahydrophthalic Anhydride. (2022, November 1). MDPI.

- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC. (2022, August 17).

- Intermediates for the pharmaceutical industry - Evonik Health Care. (n.d.).

- Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI.

- Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023, February 14).

- Pharmaceutical Intermediates in Drug Synthesis - BOC Sciences. (n.d.).

- A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone - Benchchem. (n.d.).

- The Versatile Role of 4-Chlorocyclohexanol in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and History of 4-Benzamido-cyclohexanone

Abstract

This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and chemical characterization of 4-Benzamido-cyclohexanone. Primarily recognized as a key intermediate in the synthesis of the dopamine agonist pramipexole, the history of this compound is intrinsically linked to the broader field of medicinal chemistry and the development of neurologically active agents. This document details the scientific rationale behind its synthesis, explores the progression from classical oxidation methods to more refined, scalable protocols, and provides detailed experimental procedures and characterization data for the modern synthetic chemist.

Introduction: A Molecule of Consequential Intermediacy

4-Benzamido-cyclohexanone, also known as N-(4-oxocyclohexyl)benzamide, is a bifunctional organic molecule featuring a cyclohexanone ring and a benzamide moiety. While not a therapeutic agent in its own right, its significance lies in its role as a critical building block in the synthesis of more complex pharmacologically active compounds. The discovery and development of synthetic routes to this molecule were not born from a singular "eureka" moment but rather evolved from the broader quest for novel therapeutics targeting the central nervous system in the latter half of the 20th century.

The scientific impetus for the synthesis of 4-substituted cyclohexanones can be traced back to research in the early 1980s, which investigated 4-amino-4-arylcyclohexanones as a novel class of analgesics. This foundational work established the cyclohexanone scaffold as a viable template for accessing neurologically active compounds. The subsequent development of pramipexole, a potent dopamine agonist for the treatment of Parkinson's disease, solidified the importance of N-acylated 4-aminocyclohexanone derivatives, with 4-Benzamido-cyclohexanone emerging as a key precursor.

This guide will first delve into the historical context of its synthesis, tracing the evolution of experimental methodologies. It will then provide a detailed, modern protocol for its preparation, followed by a comprehensive summary of its characterization data.

Historical Synthetic Perspective: From Harsh Oxidants to Green Chemistry

The synthesis of 4-Benzamido-cyclohexanone fundamentally involves two key transformations: the formation of the benzamide bond and the oxidation of a secondary alcohol to a ketone. The historical evolution of this process reflects broader trends in synthetic organic chemistry, namely a shift away from harsh, stoichiometric oxidants towards more mild, catalytic, and environmentally benign methods.

Early Approaches: The Era of Chromium Reagents

Early synthetic strategies for N-acylated 4-aminocyclohexanones, which laid the groundwork for the synthesis of 4-Benzamido-cyclohexanone, often relied on strong and often hazardous oxidizing agents. A commonly cited method from the 1980s involved the use of the Jones reagent (CrO₃ in sulfuric acid and acetone) to oxidize the precursor, N-(4-hydroxycyclohexyl)benzamide.[1]

While effective in achieving the desired transformation, the Jones oxidation suffers from several significant drawbacks:

-

Toxicity: Chromium(VI) compounds are highly toxic and carcinogenic.

-

Stoichiometric Waste: The reaction is not catalytic, generating stoichiometric amounts of chromium waste, which is environmentally hazardous and costly to dispose of.

-

Harsh Conditions: The strongly acidic conditions of the Jones reagent can be incompatible with sensitive functional groups.

-

Moderate Yields: These early methods often provided the desired ketone in modest yields, typically around 50%.[1]

The causality behind this initial choice of reagent was its reliability and well-established utility in organic synthesis at the time for the oxidation of secondary alcohols. For the purposes of early-stage drug discovery and lead optimization, where small quantities of material are often sufficient, the drawbacks of the Jones reagent were often deemed acceptable. However, for large-scale, industrial production, these limitations became a significant barrier.

The Modern Approach: Catalytic and Selective Oxidation

The need for a more efficient, scalable, and environmentally friendly synthesis of 4-Benzamido-cyclohexanone, driven by its importance as a pharmaceutical intermediate, led to the development of modern catalytic oxidation methods. A notable advancement is the use of a catalytic system comprising 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite (NaOCl).[2]

This method offers several key advantages over the classical Jones oxidation:

-

Mild Reaction Conditions: The reaction proceeds at or below room temperature and under neutral or slightly basic conditions, enhancing functional group tolerance.

-

High Selectivity: The TEMPO-catalyzed oxidation is highly selective for primary and secondary alcohols, minimizing side reactions.

-

Catalytic Oxidant: TEMPO is used in catalytic amounts, with the inexpensive and readily available sodium hypochlorite acting as the terminal oxidant.

-

Improved Yields and Purity: This method typically affords the product in higher yields and with greater purity, simplifying downstream processing.

-

Environmental Friendliness: The process avoids the use of heavy metals, making it a "greener" alternative suitable for industrial applications.

The logical progression from chromium-based reagents to the TEMPO-catalyzed system is a clear example of the principles of green chemistry influencing modern synthetic route design, prioritizing safety, efficiency, and sustainability.

Synthesis of 4-Benzamido-cyclohexanone: A Detailed Protocol

The following section provides a detailed, step-by-step methodology for the synthesis of 4-Benzamido-cyclohexanone, based on modern, field-proven techniques. The synthesis is a two-step process starting from 4-aminocyclohexanol.

Step 1: Synthesis of N-(4-hydroxycyclohexyl)benzamide

This initial step involves the acylation of the amino group of 4-aminocyclohexanol with benzoyl chloride. This reaction protects the amino group and introduces the benzoyl moiety.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminocyclohexanol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (1.1 equivalents) or pyridine (1.1 equivalents), to the solution to act as an acid scavenger.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-hydroxycyclohexyl)benzamide, which can be purified by recrystallization or column chromatography.

Step 2: Oxidation to 4-Benzamido-cyclohexanone

This step utilizes the modern TEMPO-catalyzed oxidation to convert the secondary alcohol to the desired ketone.[2]

Experimental Protocol:

-

In a reaction vessel, dissolve N-(4-hydroxycyclohexyl)benzamide (1.0 equivalent) in a suitable organic solvent, such as dichloromethane (DCM).[2]

-

Add a catalytic amount of TEMPO (e.g., 0.01-0.05 equivalents) and sodium bromide (NaBr) (e.g., 0.1 equivalents).[2]

-

Cool the mixture to 0-5 °C.

-

Slowly add an aqueous solution of sodium hypochlorite (NaOCl, commercial bleach can be used) dropwise, maintaining the temperature below 10 °C.[2]

-

Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4-Benzamido-cyclohexanone as a white solid.

Visualizations and Data

Synthetic Pathway Diagram

Caption: Synthetic pathway for 4-Benzamido-cyclohexanone.

Reaction Logic Workflow

Caption: Logical workflow for the synthesis of 4-Benzamido-cyclohexanone.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO₂ | - |

| Molecular Weight | 217.27 g/mol | - |

| Appearance | White solid | [2] |

| Melting Point | Not explicitly reported | - |

| Yield (Jones Oxidation) | ~50% | [1] |

| Yield (TEMPO Oxidation) | High (typically >85%) | [2] |

Spectroscopic Characterization Data

The structural integrity of synthesized 4-Benzamido-cyclohexanone is confirmed through various spectroscopic techniques. The following data is representative of the expected analytical results.

¹H NMR (Proton Nuclear Magnetic Resonance)

A ¹H NMR spectrum of 4-Benzamido-cyclohexanone is provided in Chinese patent CN102584618A.[2] The key expected signals are:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8-7.9 | Multiplet | 2H | Aromatic protons (ortho to C=O) |

| ~ 7.4-7.6 | Multiplet | 3H | Aromatic protons (meta and para to C=O) |

| ~ 6.5-6.8 | Broad Singlet | 1H | Amide N-H |

| ~ 4.2-4.4 | Multiplet | 1H | CH -NH |

| ~ 2.2-2.6 | Multiplet | 4H | CH ₂-C=O |

| ~ 1.9-2.2 | Multiplet | 4H | CH ₂-CH-NH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 209-211 | Ketone C=O |

| ~ 167-169 | Amide C=O |

| ~ 134-136 | Aromatic C (quaternary) |

| ~ 131-133 | Aromatic C-H (para) |

| ~ 128-130 | Aromatic C-H (meta) |

| ~ 126-128 | Aromatic C-H (ortho) |

| ~ 49-51 | C H-NH |

| ~ 40-42 | C H₂-C=O |

| ~ 32-34 | C H₂-CH-NH |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3300-3400 | N-H stretch (amide) |

| ~ 3000-3100 | C-H stretch (aromatic) |

| ~ 2850-3000 | C-H stretch (aliphatic) |

| ~ 1710-1725 | C=O stretch (ketone) |

| ~ 1630-1660 | C=O stretch (amide I band) |

| ~ 1520-1550 | N-H bend (amide II band) |

MS (Mass Spectrometry)

| m/z | Assignment |

| 217 | [M]⁺ (Molecular ion) |

| 122 | [C₆H₅CONH₃]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Conclusion and Future Outlook

The journey of 4-Benzamido-cyclohexanone from a conceptual intermediate to a readily accessible chemical entity showcases the evolution of synthetic organic chemistry. Driven by the demands of the pharmaceutical industry, its synthesis has transitioned from relying on classical, yet problematic, reagents to employing elegant, catalytic systems that are both efficient and environmentally conscious. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and drug development professionals who require this versatile intermediate for their own synthetic endeavors. As the fields of medicinal chemistry and process development continue to advance, it is likely that even more efficient and sustainable methods for the preparation of 4-Benzamido-cyclohexanone and its analogues will emerge, further cementing its role as a cornerstone in the synthesis of innovative therapeutics.

References

- CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone.

-

Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346. (Provides historical context on related compounds). [Link]

-

Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1981). 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function. Journal of Medicinal Chemistry, 24(4), 404–408. (Provides historical context on related compounds). [Link]

-

Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430. (Provides historical context on related compounds). [Link]

-

Schneider, C. S., & Mierau, J. (1987). Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminothiazole analogue of apomorphine. Journal of Medicinal Chemistry, 30(3), 494–498. (Describes early synthetic work on pramipexole precursors, including the use of Jones oxidation). [Link]

Sources

Core Physicochemical Profile of 4-Benzamido-cyclohexanone

An In-Depth Technical Guide to the Solubility and Stability of 4-Benzamido-cyclohexanone